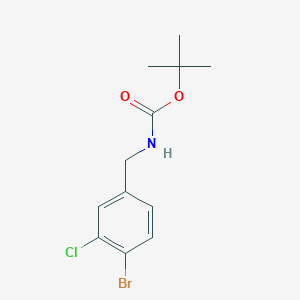
Tert-butyl (4-bromo-3-chlorobenzyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4-bromo-3-chlorobenzyl)carbamate is an organic compound that features a benzylamine core substituted with bromine and chlorine atoms, as well as a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-bromo-3-chlorobenzyl)carbamate typically involves multiple steps:
Starting Material: The synthesis begins with a benzylamine derivative.
Halogenation: The benzylamine is subjected to halogenation to introduce bromine and chlorine atoms at the 4 and 3 positions, respectively.
Protection: The amine group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (4-bromo-3-chlorobenzyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Substitution: Depending on the nucleophile used, various substituted benzylamines can be obtained.
Deprotection: The major product is the free amine, 4-bromo-3-chlorobenzylamine.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4-bromo-3-chlorobenzyl)carbamate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Tert-butyl (4-bromo-3-chlorobenzyl)carbamate exerts its effects depends on the specific context of its use. In chemical reactions, the presence of halogen atoms and the Boc group influence its reactivity and interactions with other molecules. The molecular targets and pathways involved would vary based on the specific application, such as enzyme inhibition or receptor binding in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-3-chlorobenzylamine: Lacks the Boc protecting group.
4-bromo-3-chloro-N-methylbenzylamine: Features a methyl group instead of the Boc group.
4-bromo-3-chloro-N-(tert-butyl)-benzylamine: Has a tert-butyl group instead of the Boc group.
Uniqueness
Tert-butyl (4-bromo-3-chlorobenzyl)carbamate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection in synthetic applications. This makes it a valuable intermediate in multi-step synthesis processes.
Eigenschaften
Molekularformel |
C12H15BrClNO2 |
|---|---|
Molekulargewicht |
320.61 g/mol |
IUPAC-Name |
tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
BYYHWUKYBZTPOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


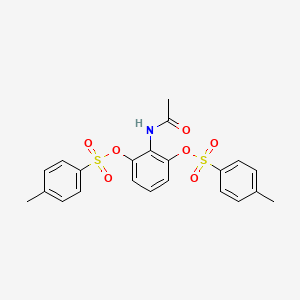
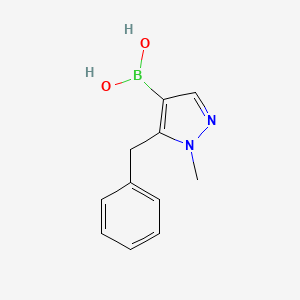
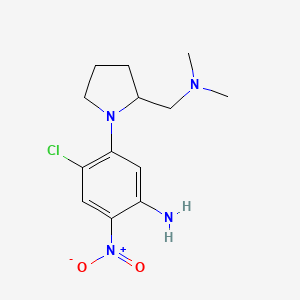
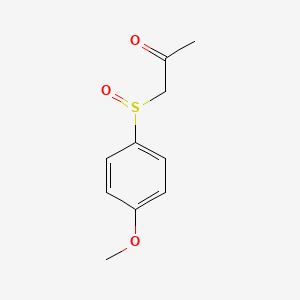
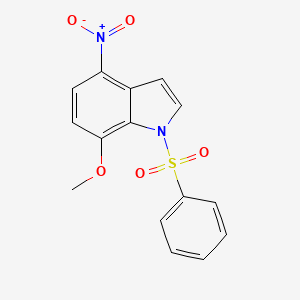
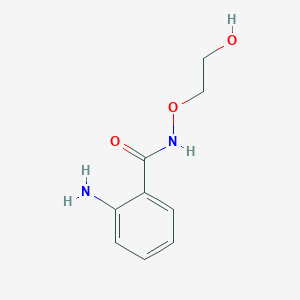
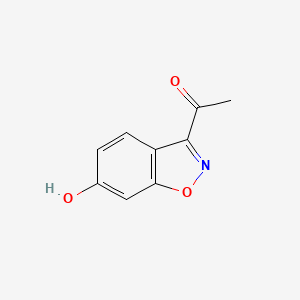
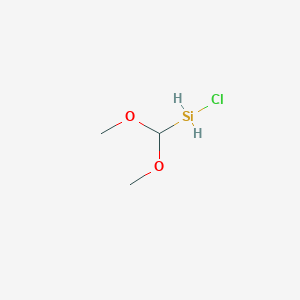
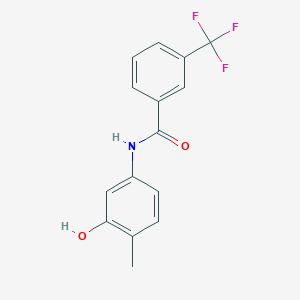
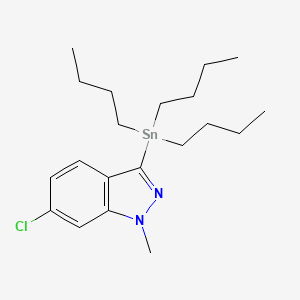
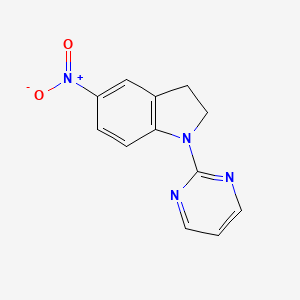
![2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid](/img/structure/B8301735.png)
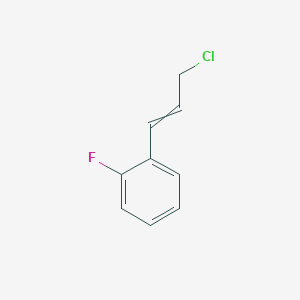
![7-Hydroxy-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B8301747.png)
